molecular formula C22H22N2O3S2 B2432841 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-20-7

3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2432841
CAS No.: 877656-20-7
M. Wt: 426.55
InChI Key: GVBIATMATORCJO-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , with CAS number 877656-20-7 , is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

  • Molecular Formula : C22_{22}H22_{22}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 426.6 g/mol
  • Structure : The compound features a thieno-pyrimidine core substituted with a dimethoxyphenyl group and a methylbenzylthio moiety.

Anticancer Properties

Research indicates that compounds similar to thieno[3,2-d]pyrimidines exhibit significant anticancer activities. For instance, certain derivatives have shown potent inhibition of cell proliferation in various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
5dT47D0.008
5eT47D0.004

These compounds induce apoptosis through mechanisms such as tubulin polymerization inhibition, suggesting that the thieno[3,2-d]pyrimidine scaffold may be crucial for anticancer activity .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. This interaction can lead to:

  • Inhibition of key enzymes involved in cell cycle regulation.
  • Induction of apoptosis via mitochondrial pathways.
  • Disruption of microtubule dynamics, which is critical for mitosis.

Pharmacological Studies

In preclinical studies, compounds related to thieno[3,2-d]pyrimidines have been evaluated for their pharmacological profiles:

  • Anti-inflammatory Activity : Some derivatives have been shown to inhibit phosphodiesterase (PDE) activity, which plays a role in inflammatory responses .
  • Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication processes.

Case Studies

A notable case study involved the evaluation of a related thieno[3,2-d]pyrimidine compound in a mouse model for breast cancer. The study highlighted:

  • Significant tumor growth inhibition.
  • A marked increase in apoptosis markers in tumor tissues.

These findings support the potential use of such compounds in therapeutic settings for cancer treatment .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of thieno[3,2-d]pyrimidines have been investigated for their ability to target specific signaling pathways involved in cancer progression. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Activity

The thieno[3,2-d]pyrimidine scaffold has been associated with antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of bacteria and fungi by disrupting their cellular functions.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in disease pathways. For example, studies have suggested that similar compounds can inhibit enzymes related to cancer metabolism or bacterial virulence factors.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Anticancer Activity : A study published in Cancer Research demonstrated that a related thieno[3,2-d]pyrimidine compound inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway. This suggests that 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may have similar effects.
  • Antimicrobial Effects : Research conducted by Zhang et al. (2020) highlighted the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study found that these compounds disrupted bacterial cell membranes, leading to cell lysis.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-14-6-4-5-7-15(14)13-29-22-23-17-10-11-28-20(17)21(25)24(22)16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBIATMATORCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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